N'-(7-chloroquinolin-4-yl)-N-methylpropane-1,3-diamine
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Overview
Description
N’-(7-chloroquinolin-4-yl)-N-methylpropane-1,3-diamine is a chemical compound that belongs to the class of quinoline derivatives. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. This compound is of particular interest due to its potential therapeutic properties and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(7-chloroquinolin-4-yl)-N-methylpropane-1,3-diamine typically involves the reaction of 7-chloroquinoline with N-methylpropane-1,3-diamine under specific conditions. One common method involves the use of a nucleophilic substitution reaction where 7-chloroquinoline is treated with N-methylpropane-1,3-diamine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in a solvent like ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as microwave-assisted synthesis or flow chemistry techniques. These methods can enhance reaction rates and yields while minimizing the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
N’-(7-chloroquinolin-4-yl)-N-methylpropane-1,3-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar solvents like ethanol or DMSO.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
N’-(7-chloroquinolin-4-yl)-N-methylpropane-1,3-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimalarial agent due to its structural similarity to chloroquine.
Medicine: Explored for its potential therapeutic effects in treating diseases such as malaria and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(7-chloroquinolin-4-yl)-N-methylpropane-1,3-diamine involves its interaction with specific molecular targets and pathways. For example, in antimalarial applications, the compound may inhibit the heme polymerase enzyme in the malaria parasite, leading to the accumulation of toxic heme and subsequent parasite death. In cancer research, it may interfere with cellular signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Hydroxychloroquine: A derivative of chloroquine with additional hydroxyl groups, used for treating autoimmune diseases.
Quinacrine: Another quinoline derivative with antimalarial and anticancer properties.
Uniqueness
N’-(7-chloroquinolin-4-yl)-N-methylpropane-1,3-diamine is unique due to its specific substitution pattern and the presence of the N-methylpropane-1,3-diamine moiety. This structural feature may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives .
Properties
IUPAC Name |
N'-(7-chloroquinolin-4-yl)-N-methylpropane-1,3-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3/c1-15-6-2-7-16-12-5-8-17-13-9-10(14)3-4-11(12)13/h3-5,8-9,15H,2,6-7H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSQFFQFYQVGMPS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCNC1=C2C=CC(=CC2=NC=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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